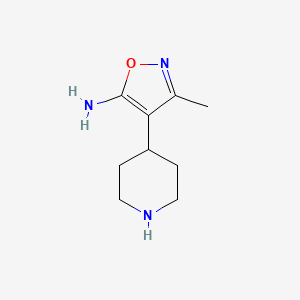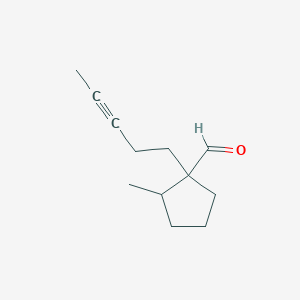
2-Chloro-4-(pyrrolidin-3-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pyrrolidin-3-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyrrolidin-3-YL)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyrrolidin-3-YL)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Lactams or other oxidized derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-(pyrrolidin-3-YL)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pyrrolidin-3-YL)pyridine in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrrolidine ring may enhance the binding affinity and selectivity of the compound towards its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but with a sulfonyl group, which may alter its chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but attached to a benzonitrile moiety, used as selective androgen receptor modulators.
Uniqueness
2-Chloro-4-(pyrrolidin-3-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorine atom and a pyrrolidine ring allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-chloro-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-9-5-7(2-4-12-9)8-1-3-11-6-8/h2,4-5,8,11H,1,3,6H2 |
InChI Key |
FSTJCTGFHLJQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13276257.png)


![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)


![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
![N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine](/img/structure/B13276307.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)

![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13276339.png)

